Diguanosine 5 inverted exclamation marka-triphosphate

説明

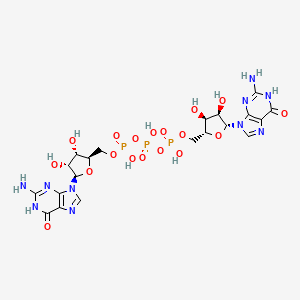

ジグアノシン-5'-トリホスフェートは、2つのグアノシン分子がトリホスフェートブリッジで結合したヌクレオチドの一種であるジヌクレオシドトリホスフェートです。この化合物は、特に転写中のRNA合成において、さまざまな生物学的プロセスで重要な役割を果たします。 また、ウイルス複製やその他の細胞機構への関与でも知られています .

準備方法

合成経路と反応条件

ジグアノシン-5'-トリホスフェートの合成は、通常、2つのグアノシンモノホスフェート分子をトリホスフェート結合を介してカップリングすることにより行われます。このプロセスは、化学的方法または酵素的方法で達成できます。 一般的な化学的方法の1つは、ホスホラミダイト化学を使用するものであり、グアノシン誘導体を活性化して、テトラゾールなどの縮合剤の存在下でカップリングします .

工業生産方法

ジグアノシン-5'-トリホスフェートの工業生産では、その効率性と特異性のために、多くの場合、大規模な酵素合成が採用されています。ヌクレオシドジホスフェートキナーゼなどの酵素は、リン酸基の転移を触媒し、トリホスフェート結合の形成を促進するために使用されます。 この方法は、その高い収率と純度が好まれます .

化学反応の分析

反応の種類

ジグアノシン-5'-トリホスフェートは、次のようなさまざまな化学反応を起こす可能性があります。

加水分解: トリホスフェート結合を加水分解して、グアノシンジホスフェートと無機リン酸を得ることができます。

酸化と還元: グアノシン部分は酸化と還元を受ける可能性がありますが、これらの反応は生物学的状況ではあまり一般的ではありません。

一般的な試薬と条件

加水分解: 通常、酸性または塩基性条件の含水溶液中で行われます。

酸化: 過マンガン酸カリウムなどの酸化剤を使用して達成できます。

主要な生成物

加水分解: グアノシンジホスフェートと無機リン酸。

科学研究への応用

化学

化学において、ジグアノシン-5'-トリホスフェートは、ヌクレオチド相互作用とヌクレオチド重合のメカニズムを研究するためのモデル化合物として使用されます。 また、さまざまな用途向けに修飾ヌクレオチドを合成するためにも使用されます .

生物学

生物学的調査では、ジグアノシン-5'-トリホスフェートは、RNA合成と機能を研究するために不可欠です。 これは、RNAポリメラーゼの基質として機能し、遺伝子発現の調節に関与しています .

医学

医学では、この化合物は、潜在的な抗ウイルス特性について調査されています。 ウイルスRNAの合成を阻害することによりウイルス複製を阻害することができ、抗ウイルス薬開発の候補となります .

産業

産業的には、ジグアノシン-5'-トリホスフェートは、RNAベースの治療薬と診断薬の製造に使用されます。 RNA合成における役割により、RNAワクチンやその他のRNAベースの技術の開発に役立ちます .

科学的研究の応用

Role in Nucleotide Synthesis

DiGTP is integral in the synthesis of RNA and DNA. It serves as a substrate for RNA polymerases during transcription, where it is incorporated into RNA strands. Additionally, diGTP acts as a signaling molecule that regulates various cellular processes.

Table 1: Comparison of Nucleotide Incorporation

| Nucleotide | Function | Role in Synthesis |

|---|---|---|

| ATP | Energy currency | Substrate for kinases and ATPases |

| GTP | Protein synthesis | Substrate for translation |

| diGTP | RNA synthesis | Regulates RNA polymerase activity |

Involvement in Cellular Signaling

DiGTP is involved in cellular signaling pathways, particularly those related to the G-protein coupled receptors (GPCRs). It can modulate the activity of certain G-proteins, influencing signal transduction mechanisms within cells.

Case Study: G-Protein Activation

A study demonstrated that diGTP enhances the activation of specific G-proteins, leading to increased intracellular signaling cascades. This was shown through experiments measuring changes in downstream effectors upon diGTP treatment compared to control conditions .

Applications in Molecular Biology Techniques

DiGTP is utilized in various molecular biology techniques such as:

- In vitro Transcription : DiGTP is used as a building block for synthesizing RNA molecules in vitro. The presence of diGTP can enhance the yield and fidelity of RNA transcripts.

- Polymerase Chain Reaction (PCR) : In some PCR protocols, diGTP can be included to improve amplification efficiency and specificity.

Table 2: Applications of DiGTP in Molecular Techniques

| Technique | Application |

|---|---|

| In vitro Transcription | Enhances RNA yield |

| PCR | Improves amplification efficiency |

Therapeutic Potential

Research has indicated that manipulating diGTP levels can have therapeutic implications, particularly in cancer treatment and viral infections. By inhibiting diGTP synthesis or signaling pathways influenced by diGTP, it may be possible to suppress tumor growth or viral replication.

Case Study: Cancer Treatment

A recent study explored the effects of diGTP analogs on cancer cell lines. The results showed that these analogs could effectively inhibit cell proliferation by disrupting normal nucleotide metabolism within cancer cells .

作用機序

ジグアノシン-5'-トリホスフェートは、主にRNA合成における役割を通じてその効果を発揮します。これは、RNAポリメラーゼの基質として機能し、成長中のRNA鎖にグアノシン残基の付加を促進します。 このプロセスは、DNAからRNAへの遺伝情報転写に不可欠です .

分子レベルでは、ジグアノシン-5'-トリホスフェートは、RNAポリメラーゼの活性部位と相互作用し、そこでヌクレオチド間のホスホジエステル結合の形成を可能にする一連の構造変化を起こします。 この相互作用は、RNA鎖の伸長に不可欠です .

類似化合物との比較

類似化合物

グアノシン-5'-トリホスフェート: トリホスフェート基を持つ単一のグアノシン分子であり、同様の生物学的プロセスに関与していますが、ジヌクレオシド構造がありません。

アデノシン-5'-トリホスフェート: 別のヌクレオチドトリホスフェートであり、主にRNA合成ではなくエネルギー転移に関与しています。

シチジン-5'-トリホスフェート: 構造は似ていますが、グアノシンではなくシチジンを含み、DNAとRNA合成に関与しています.

独自性

ジグアノシン-5'-トリホスフェートは、そのジヌクレオシド構造のために、単一ヌクレオチドでは不可能な特定の生物学的プロセスに関与することができます。 RNAポリメラーゼの基質として機能する能力とウイルス複製への関与は、その独特の機能的役割を強調しています .

生物活性

Diguanosine 5′-triphosphate (often abbreviated as G2) is a nucleotide that plays a significant role in various biological processes, particularly in cellular signaling and energy metabolism. This article explores the biological activity of G2, including its mechanisms of action, physiological roles, and implications in research and medicine.

Chemical Structure and Properties

G2 is a dinucleotide composed of two guanosine units linked by a phosphate group. Its structure can be represented as follows:

- Chemical Formula : C10H14N5O13P2

- Molecular Weight : 407.18 g/mol

The presence of two guanine bases allows G2 to participate in various biochemical pathways, particularly those involving nucleotide signaling.

G2 acts primarily through its role as a signaling molecule. It is involved in several key biological processes:

- Signal Transduction : G2 is known to activate various signal transduction pathways, particularly those involving guanylate cyclases, which convert GTP to cyclic GMP (cGMP). This pathway is crucial for vasodilation and neurotransmission.

- Energy Metabolism : As a triphosphate nucleotide, G2 serves as an energy source for various cellular processes. It can be hydrolyzed to release energy, similar to ATP.

Biological Activity

The biological activity of G2 has been extensively studied in various contexts:

- Cell Proliferation and Differentiation : Research indicates that G2 can influence cell growth and differentiation. For instance, it has been shown to enhance the proliferation of certain cell types in vitro, suggesting its potential role in tissue regeneration and repair.

- Neurotransmission : G2 is implicated in neurotransmitter release and synaptic plasticity. Studies have demonstrated that it can modulate the release of neurotransmitters in neuronal cells, affecting cognitive functions such as learning and memory.

- Vascular Function : G2's ability to activate guanylate cyclase leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation. This mechanism is critical in regulating blood pressure and vascular tone.

Case Studies

Several studies have highlighted the biological significance of G2:

- Study on Vascular Smooth Muscle Cells : A study published in the Journal of Vascular Research found that G2 significantly increased cGMP levels in vascular smooth muscle cells, leading to enhanced relaxation responses. This suggests potential therapeutic applications for cardiovascular diseases .

- Neuronal Activity Modulation : Research demonstrated that G2 could enhance synaptic plasticity in hippocampal neurons, indicating its role in memory formation. The study showed that G2 treatment resulted in increased long-term potentiation (LTP), a cellular mechanism underlying learning .

Comparative Analysis with Other Nucleotides

| Property | Diguanosine 5′-Triphosphate (G2) | Adenosine Triphosphate (ATP) | Cyclic Guanosine Monophosphate (cGMP) |

|---|---|---|---|

| Molecular Weight | 407.18 g/mol | 507.18 g/mol | 345.23 g/mol |

| Primary Function | Signaling | Energy currency | Second messenger |

| Role in Cell Signaling | Yes | Yes | Yes |

| Hydrolysis Products | Guanosine + Phosphate | Adenosine + Phosphate | GMP |

特性

IUPAC Name |

bis[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXYAFFKOSNMEB-MHARETSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N10O18P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155588 | |

| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diguanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6674-45-9 | |

| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6674-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diguanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diguanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。